3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide
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Overview
Description
3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions. For instance, the reaction can be carried out in the presence of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and pathways.
Industry: It finds applications in the production of herbicides, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in synthesizing other triazine derivatives.
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Also used in cancer treatment
Uniqueness
3,5-Dihydroxy-1,2,4-triazine-6-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C3H4N4O4S |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C3H4N4O4S/c4-12(10,11)2-1(8)5-3(9)7-6-2/h(H2,4,10,11)(H2,5,7,8,9) |
InChI Key |
JXLRDNJTIMNGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)S(=O)(=O)N |
Origin of Product |
United States |
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